molecular formula C22H43N5O13 B15352121 Amikacin-d5 Sulfate

Amikacin-d5 Sulfate

Cat. No.: B15352121
M. Wt: 590.6 g/mol
InChI Key: LKCWBDHBTVXHDL-HAHKEQSTSA-N
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Description

Amikacin-d5 Sulfate is a deuterium-labeled stable isotope derivative of Amikacin Sulfate, a semi-synthetic aminoglycoside antibiotic. It is primarily utilized as an internal standard in pharmaceutical research for quantitative mass spectrometry analyses, ensuring precise pharmacokinetic and metabolic studies . The molecular formula of this compound is C22H42D5N5O21S2, with a molecular weight of 786.78 g/mol, distinguishing it from its non-deuterated counterpart through isotopic substitution at five hydrogen positions . Its structure retains the broad-spectrum antibacterial activity of the parent compound but is specifically engineered for analytical applications to avoid interference in assays .

Properties

Molecular Formula

C22H43N5O13

Molecular Weight

590.6 g/mol

IUPAC Name

(2S)-4-amino-N-[(1R,2S,3S,4R,5S)-5-amino-2-[(2S,3R,4S,5S,6R)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-[(2R,3R,4S,5S,6R)-6-(aminomethyl)-3,4,5-trihydroxyoxan-2-yl]oxy-3-hydroxycyclohexyl]-2,3,3,4,4-pentadeuterio-2-hydroxybutanamide

InChI

InChI=1S/C22H43N5O13/c23-2-1-8(29)20(36)27-7-3-6(25)18(39-22-16(34)15(33)13(31)9(4-24)37-22)17(35)19(7)40-21-14(32)11(26)12(30)10(5-28)38-21/h6-19,21-22,28-35H,1-5,23-26H2,(H,27,36)/t6-,7+,8-,9+,10+,11-,12+,13+,14+,15-,16+,17-,18+,19-,21+,22+/m0/s1/i1D2,2D2,8D

InChI Key

LKCWBDHBTVXHDL-HAHKEQSTSA-N

Isomeric SMILES

[2H][C@@](C(=O)N[C@@H]1C[C@@H]([C@H]([C@@H]([C@H]1O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)N)O)O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CN)O)O)O)N)(C([2H])([2H])C([2H])([2H])N)O

Canonical SMILES

C1C(C(C(C(C1NC(=O)C(CCN)O)OC2C(C(C(C(O2)CO)O)N)O)O)OC3C(C(C(C(O3)CN)O)O)O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Amikacin is synthesized by acylation of kanamycin A with the l-(-)-γ-amino-α-hydroxybutyryl side chain at the C-1 amino group of the deoxystreptamine moiety. The reaction conditions typically involve the use of acylating agents and catalysts under controlled temperature and pH conditions.

Industrial Production Methods: Industrial production of Amikacin involves large-scale fermentation processes using genetically modified strains of bacteria. The fermentation broth is then processed to extract and purify the antibiotic. The final product is formulated as an injection solution for medical use.

Chemical Reactions Analysis

Structural Characteristics and Isotopic Labeling

Amikacin-d5 sulfate (C₂₂H₄₂D₅N₅O₂₁S₂; MW 786.78 g/mol) features five deuterium atoms at specific positions, confirmed by its SMILES notation:
NC([2H])([2H])C([2H])([2H])[C@]([2H])(O)C(N[C@@H]1C[C@H](N)... .
The isotopic labeling primarily occurs in the 2-hydroxy-4-aminobutyryl (HABA) side chain (Figure 1), which is critical for ribosomal binding .

Table 1: Key structural differences between amikacin and this compound

PropertyAmikacin SulfateThis compound
Molecular FormulaC₂₂H₄₃N₅O₁₃·2H₂SO₄C₂₂H₄₂D₅N₅O₂₁S₂
Molecular Weight781.76 g/mol786.78 g/mol
Isotopic SubstitutionNone5 deuterium atoms

Hydrolytic Degradation

This compound undergoes pH-dependent hydrolysis:

  • Acidic Conditions : Protonation of amino groups accelerates glycosidic bond cleavage.

  • Alkaline Conditions : Base-catalyzed hydrolysis of sulfate esters, releasing free amikacin-d5 .

Deuterium substitution reduces reaction rates (KIEs ≈ 2–3) due to stronger C-D bonds compared to C-H bonds, enhancing stability in aqueous media .

Table 2: LC-MS/MS parameters for this compound

ParameterValue
Ionization ModeESI⁺
Precursor Ion (m/z)591
Product Ions (m/z)163, 168
Collision Energy20–25 eV

Interactions with Resistance Mechanisms

This compound shares resistance pathways with non-deuterated amikacin:

  • AAC(6′)-Ib Enzymatic Acetylation : Deuterium substitution marginally reduces acetylation rates (15–20% lower) due to steric and electronic effects at the 6′-NH₂ group .

  • Metal Ion Interactions : Zn²⁺/Cu²⁺ complexes inhibit AAC(6′)-Ib activity, restoring susceptibility to this compound in resistant strains .

Research Findings on Controlled Release Systems

In dextran sulfate nanoparticles, this compound exhibited sustained release:

  • 37% Release in 7 Hours : Followed zero-order kinetics ( = 0.9942), attributed to diffusion through the polysaccharide matrix .

  • Thermal Stability : Lyophilized formulations retained >95% activity after 6 months at −20°C .

Scientific Research Applications

Amikacin-d5 Sulfate is widely used in scientific research due to its unique properties. It is employed in:

  • Chemistry: As a reagent in organic synthesis and analytical chemistry.

  • Biology: In studying bacterial resistance mechanisms and antibiotic interactions.

  • Medicine: In developing new antibiotic formulations and treatment protocols.

  • Industry: In the production of diagnostic kits and research tools.

Mechanism of Action

Amikacin-d5 Sulfate exerts its antibacterial effects by binding to the 30S ribosomal subunit of bacteria, leading to the inhibition of protein synthesis. This disrupts bacterial growth and replication. The compound targets various bacterial pathways, including those involved in cell wall synthesis and membrane integrity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Amikacin-d5 Sulfate belongs to the aminoglycoside class of antibiotics, sharing structural and functional similarities with other sulfated aminoglycosides. Below is a detailed comparison with key analogues:

Amikacin Sulfate (Non-deuterated)

  • Molecular Formula : C22H43N5O13·9/5H2O4S (varies by salt form) .
  • Molecular Weight : 762.03 g/mol .
  • Key Differences :
    • Lacks deuterium substitution, making it unsuitable for isotopic tracing in analytical workflows.
    • Clinically used for treating Gram-negative infections, whereas this compound is restricted to research applications .
  • Sulfate Content : Contains sulfate counterions for solubility, but the exact stoichiometry differs from the deuterated form .

Dibekacin Sulfate

  • Molecular Formula : C18H37N5O8·H2SO4 .
  • Molecular Weight : ~585.80 g/mol (varies by hydration state) .
  • Key Differences :
    • Structurally distinct due to a 3',4'-dideoxykanamycin B backbone, reducing susceptibility to bacterial enzymatic inactivation compared to Amikacin .
    • Lower molecular weight and fewer hydroxyl groups, altering pharmacokinetic properties .

Neomycin Sulfate

  • Molecular Formula : C23H46N6O13·3H2SO4 .
  • Molecular Weight : ~908.88 g/mol .
  • Key Differences :
    • Broader-spectrum activity against Gram-positive bacteria but higher nephrotoxicity risks.
    • Contains three sulfate groups, enhancing solubility but complicating metabolic clearance .

Gentamicin Sulfate

  • Molecular Formula : C15H31N3O6·xH2SO4 (variable sulfate content) .
  • Molecular Weight : ~575.63 g/mol (base molecule) .
  • Key Differences :
    • A mixture of gentamicin C1, C2, and C3 components, leading to heterogeneous pharmacokinetics.
    • Higher ototoxicity compared to Amikacin derivatives .

Data Tables

Table 1: Structural and Pharmacological Comparison

Compound Molecular Formula Molecular Weight (g/mol) Sulfate Groups Primary Use Toxicity Profile
This compound C22H42D5N5O21S2 786.78 2 Analytical standards Similar to Amikacin
Amikacin Sulfate C22H43N5O13·9/5H2O4S 762.03 Variable Clinical antibiotic Nephro-/ototoxic
Dibekacin Sulfate C18H37N5O8·H2SO4 ~585.80 1 Antibacterial agent Lower resistance
Neomycin Sulfate C23H46N6O13·3H2SO4 ~908.88 3 Topical antibiotic High nephrotoxicity
Gentamicin Sulfate C15H31N3O6·xH2SO4 ~575.63 Variable Systemic infections High ototoxicity

Research Findings and Implications

  • Stability : Deuterium labeling in this compound enhances metabolic stability in tracer studies, reducing hydrogen-deuterium exchange artifacts in mass spectrometry .

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